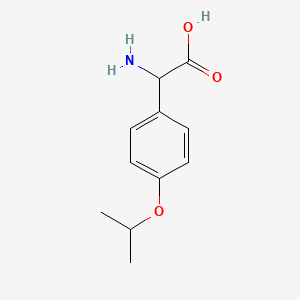

2-Amino-2-(4-isopropoxyphenyl)acetic acid

描述

属性

IUPAC Name |

2-amino-2-(4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEGVDZZPXNCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405836 | |

| Record name | 2-amino-2-(4-propan-2-yloxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318270-09-6 | |

| Record name | α-Amino-4-(1-methylethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(4-propan-2-yloxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isopropoxyphenyl)acetic acid typically involves the reaction of 4-isopropoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

化学反应分析

Types of Reactions

2-Amino-2-(4-isopropoxyphenyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve the use of alkyl halides and a base such as sodium hydride (NaH).

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkoxy derivatives depending on the substituent used.

科学研究应用

Drug Development

2-Amino-2-(4-isopropoxyphenyl)acetic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to mimic naturally occurring amino acids, making it useful in developing drugs targeting specific biological pathways.

- Binding Affinity Studies : Research indicates that this compound has the potential to interact with neurotransmitter receptors, suggesting applications in treating neurological disorders. Binding affinity studies have shown promising results, indicating its potential use as a therapeutic agent for conditions like anxiety and depression.

- Cytotoxicity Assays : Preliminary studies on cancer cell lines have revealed that this compound exhibits varying degrees of cytotoxic effects, hinting at anti-cancer properties. This raises the possibility of developing new anticancer drugs based on its structure.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) production. The exploration of these mechanisms could lead to novel treatments for cancer.

Neuropharmacology

Given its structural similarity to other biologically active compounds, this compound is being investigated for its effects on neurotransmitter systems. Potential applications include:

- Treatment of Neurological Disorders : The compound's ability to bind to various receptors suggests it may be beneficial in treating conditions such as epilepsy or neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in synthetic methodologies.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The compound's structural features can be modified to enhance its biological activity, leading to the development of more effective therapeutics.

Case Studies and Research Findings

The following table summarizes key findings from various studies related to this compound:

作用机制

The mechanism by which 2-Amino-2-(4-isopropoxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Amino-2-(4-isopropoxyphenyl)acetic acid

- CAS No.: 318270-09-6

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight : 209.24 g/mol

- Storage Conditions : 2–8°C .

Hazard Profile :

- Acute Toxicity : Oral (Category 4; H302), skin irritation (Category 2; H315), severe eye irritation (Category 2A; H319), and respiratory irritation (H335) .

- Handling Precautions : Avoid dust formation, use PPE (gloves, face shields), and ensure ventilation .

Applications: Primarily used as a laboratory chemical and intermediate in organic synthesis. No specific industrial applications are documented .

Structurally related compounds share the 2-amino-2-(substituted phenyl)acetic acid backbone but differ in substituents on the phenyl ring. Key comparisons include:

Substituent Effects on Physicochemical Properties

Key Observations :

- Data Gaps : Most analogs lack detailed physicochemical data (e.g., melting points, solubility), complicating direct comparisons .

Toxicity and Regulatory Profiles

Key Observations :

- The target compound’s higher irritation hazards (skin/eye) compared to propoxyphenyl analogs may stem from its isopropoxy group’s reactivity .

- Halogenated analogs (e.g., chloro, bromo) often face stricter regulations due to persistence, but data gaps limit conclusions .

Key Observations :

- The isopropoxy group’s introduction likely requires alkoxylation steps, increasing cost compared to methoxy/ethoxy analogs.

生物活性

2-Amino-2-(4-isopropoxyphenyl)acetic acid, also known as isopropoxyphenylalanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

This compound has the following chemical structure:

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- CAS Number : 318270-XX-X (specific CAS number may vary)

The compound features an amino group, a carboxylic acid, and an isopropoxyphenyl moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

- Receptor Modulation : It has been suggested that this compound could interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, reducing oxidative stress in cellular environments.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cytotoxicity : In cancer cell lines, this compound has shown cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, studies reported IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that the compound may protect neurons from apoptosis induced by oxidative stress. This effect was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in neuronal cultures exposed to neurotoxic agents .

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

- Antihyperlipidemic Activity : In high-fat diet-induced hyperlipidemic rats, administration of the compound resulted in significant reductions in serum cholesterol and triglyceride levels. The observed hypolipidemic effect was dose-dependent, with higher doses yielding greater reductions .

- Behavioral Studies : Behavioral assays in rodents have shown that this compound can influence locomotor activity and anxiety-like behaviors, indicating potential applications in neuropharmacology .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study involving a series of analogs based on this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The analogs were tested against breast cancer cell lines with promising results .

- Neurodegenerative Disorders : Research exploring the neuroprotective effects suggested that this compound could be beneficial in models of neurodegenerative diseases such as Alzheimer's. It was found to enhance cognitive function and reduce markers of neuroinflammation in animal models .

Summary Table of Biological Activities

常见问题

Basic Question: How can researchers optimize the synthesis yield of 2-Amino-2-(4-isopropoxyphenyl)acetic acid?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters:

- Catalysts : Test palladium-based catalysts (e.g., Pd/C) or enzymatic methods for enantioselective synthesis, as seen in analogous phenylglycine derivatives .

- Temperature : Conduct trials between 25–80°C to balance reaction rate and byproduct formation.

- Solvent Systems : Compare polar aprotic solvents (e.g., DMF) with aqueous mixtures to improve solubility and reduce hydrolysis.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to stabilize the amino group during coupling reactions, as demonstrated in Boc-protected analogs .

- Monitoring : Employ HPLC or LC-MS to track intermediate formation and purity.

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and detect impurities (e.g., residual isopropoxy groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns.

- Chiral HPLC : Resolve enantiomers using cellulose-based columns and polar mobile phases, critical for ensuring optical purity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under inert atmospheres .

Advanced Question: How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Functional Selection : Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in predicting bond dissociation energies and charge distribution .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and larger sets (e.g., cc-pVTZ) for vibrational frequency calculations.

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites, particularly at the amino and carboxylic acid groups .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or polar environments .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols (H335) .

- Storage : Maintain at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves : Perform in-vitro assays (e.g., enzyme inhibition) across a broad concentration range (nM–mM) to identify non-linear effects.

- Metabolite Screening : Use LC-MS/MS to detect active metabolites that may contribute to observed effects .

- Cell Line Validation : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

- Statistical Robustness : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true biological signals .

Advanced Question: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Utilize lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., tartaric acid) to isolate the desired enantiomer .

Advanced Question: How can researchers determine unknown physicochemical properties (e.g., logP, pKa) experimentally?

Methodological Answer:

- logP Measurement : Use shake-flask method with octanol/water phases, validated via UV-Vis spectroscopy .

- pKa Determination : Perform potentiometric titration in aqueous buffers (pH 2–12) with automated titrators .

- Aqueous Solubility : Apply nephelometry or HPLC-UV to quantify solubility limits across physiological pH ranges .

Advanced Question: What computational tools model its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against homologous protein structures (e.g., tyrosine kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and rank analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。